N-hydroxy-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine-5-carboxamide

Catalog No.
S548553
CAS No.
604769-01-9
M.F
C19H19N5O4S
M. Wt
413.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-hydroxy-2-(4-(naphthalen-2-ylsulfonyl)piperazin-...

CAS Number

604769-01-9

Product Name

N-hydroxy-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine-5-carboxamide

IUPAC Name

N-hydroxy-2-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)pyrimidine-5-carboxamide

Molecular Formula

C19H19N5O4S

Molecular Weight

413.5 g/mol

InChI

InChI=1S/C19H19N5O4S/c25-18(22-26)16-12-20-19(21-13-16)23-7-9-24(10-8-23)29(27,28)17-6-5-14-3-1-2-4-15(14)11-17/h1-6,11-13,26H,7-10H2,(H,22,25)

InChI Key

MUTBJZVSRNUIHA-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NC=C(C=N2)C(=O)NO)S(=O)(=O)C3=CC4=CC=CC=C4C=C3

Solubility

Soluble in DMSO

Synonyms

R 306465; R306465; R-306465; JNJ16241199; JNJ-16241199; JNJ 16241199.

Canonical SMILES

C1CN(CCN1C2=NC=C(C=N2)C(=O)NO)S(=O)(=O)C3=CC4=CC=CC=C4C=C3

Description

The exact mass of the compound N-hydroxy-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine-5-carboxamide is 413.11 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Hydroxamic Acids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

N-hydroxy-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine-5-carboxamide is a complex organic compound characterized by its unique structural features, including a pyrimidine ring, a piperazine moiety, and a naphthalene sulfonyl group. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The presence of the naphthalenesulfonyl group enhances the compound's lipophilicity and may influence its interaction with biological targets, making it a subject of interest in medicinal chemistry.

The chemical reactivity of N-hydroxy-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine-5-carboxamide can be attributed to the functional groups present in its structure. Key reactions may include:

  • Hydroxylation: The N-hydroxy group can participate in nucleophilic substitution reactions.
  • Sulfonation: The naphthalenesulfonyl group may undergo electrophilic aromatic substitution, allowing for further derivatization.
  • Amide Bond Formation: The carboxamide functionality can engage in coupling reactions with various amines or carboxylic acids.

These reactions are essential for modifying the compound to enhance its biological activity or solubility.

N-hydroxy-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine-5-carboxamide has been investigated for various biological activities. Compounds with similar structural motifs often exhibit:

  • Antitumor Activity: Many pyrimidine derivatives have shown promise as anticancer agents by inhibiting cell proliferation.
  • Antimicrobial Effects: Some compounds in this class demonstrate activity against bacterial and fungal pathogens.
  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in diseases such as cancer or infections.

The synthesis of N-hydroxy-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine-5-carboxamide typically involves several steps:

  • Preparation of the Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Piperazine Moiety: A piperazine derivative can be reacted with the pyrimidine core under basic conditions to form the desired linkage.
  • Sulfonation: The naphthalene ring can be sulfonated using sulfur trioxide or other sulfonating agents.
  • Formation of the Hydroxamic Acid: The hydroxamic acid functionality can be introduced via reaction with hydroxylamine.

These methods provide a pathway for synthesizing the compound while allowing for modifications to enhance efficacy.

N-hydroxy-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine-5-carboxamide has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting various diseases.
  • Biochemical Research: Investigating its role in cellular processes and enzyme inhibition.

Interaction studies are crucial for understanding how N-hydroxy-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine-5-carboxamide interacts with biological targets. These studies often include:

  • Molecular Docking: Simulating the binding of the compound to target proteins to predict affinity and binding modes.
  • In Vitro Assays: Evaluating the compound's effects on cell lines or isolated enzymes to determine its biological activity and mechanism of action.
  • Structure–Activity Relationship Studies: Analyzing how modifications to the structure affect biological activity, guiding further development.

Several compounds share structural similarities with N-hydroxy-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine-5-carboxamide. These include:

Compound NameStructural FeaturesBiological Activity
4-AminoquinazolineQuinazoline ringAnticancer
2-AminopyrimidinePyrimidine ringAntimicrobial
N-Benzoyl-N'-hydroxyureaUrea derivativeAntiviral

Uniqueness

N-hydroxy-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine-5-carboxamide is unique due to its specific combination of a naphthalene sulfonamide with a pyrimidine core, which may confer distinct pharmacological properties not observed in other similar compounds.

The structural basis for class I histone deacetylase isoform selectivity represents a fundamental aspect of histone deacetylase inhibitor design and mechanism of action. Class I histone deacetylases, comprising histone deacetylase 1, histone deacetylase 2, histone deacetylase 3, and histone deacetylase 8, exhibit distinct structural features that confer differential inhibitor selectivity patterns [1] [2].

The active sites of class I histone deacetylases share a common zinc-dependent catalytic mechanism, yet subtle structural differences in their binding pockets contribute to isoform-specific inhibitor recognition. The catalytic domain architecture consists of a central hydrophobic channel leading to the zinc-binding site, with variable surface loops and binding pocket dimensions that influence inhibitor selectivity [3]. Crystal structures of histone deacetylase 8 in complex with various inhibitors have revealed that the binding pocket can accommodate different inhibitor architectures through induced-fit mechanisms [3] [4].

A key structural determinant of class I selectivity involves the capping group binding region at the entrance of the active site. Bulky cyclic peptide capping groups demonstrate preferential binding to class I histone deacetylases due to steric constraints in class II enzymes, where two additional loops prevent accommodation of large capping groups [1]. This steric argument provides a molecular basis for the observed 100-10,000-fold preference of cyclic peptide inhibitors for class I isoforms [1].

The hydrophobic linker region, which mimics the acetyl-lysine side chain, also contributes to isoform selectivity through specific interactions with conserved residues. In histone deacetylase 8, the linker region of inhibitors forms favorable contacts with Phe-152 and Phe-208, creating a sandwich-like configuration that is distinct from other class I isoforms [5]. These phenylalanine residues are positioned differently in histone deacetylase 1, histone deacetylase 2, and histone deacetylase 3, providing a structural basis for subtype selectivity within class I [5].

Within class I histone deacetylases, isoform-specific selectivity has been achieved through exploitation of subtle differences in active site architecture. Histone deacetylase 1-selective inhibitors achieve selectivity through preferential binding to a foot pocket, a 14-angstrom channel that is present in class I but absent in class II isoforms [6]. The foot pocket provides additional binding interactions that stabilize inhibitor complexes with histone deacetylase 1 while being less favorable for other isoforms [6].
Histone deacetylase 8 displays unique structural features that enable selective inhibitor design. The enzyme contains a 14-angstrom internal cavity adjacent to the catalytic site, which can be targeted for selective inhibition [6]. Additionally, histone deacetylase 8 possesses an alternate site of entry and an acetyl-release channel that are distinct from other class I isoforms, providing multiple opportunities for selective inhibitor design [6].

Structural studies have revealed that N-hydroxy-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine-5-carboxamide exhibits class I selectivity through specific interactions with conserved active site residues. The naphthalenesulfonyl group provides favorable hydrophobic interactions with the linker binding region, while the piperazine moiety acts as a spacer element that positions the hydroxamic acid zinc-binding group optimally for catalytic site coordination [7] [8].

The pyrimidine-5-carboxamide scaffold contributes to class I selectivity through its ability to form specific hydrogen bonding interactions with active site residues that are conserved across histone deacetylase 1, histone deacetylase 2, and histone deacetylase 3 but differ in histone deacetylase 8. This structural specificity explains the compound's potent inhibition of histone deacetylase 1 and histone deacetylase 8 with nanomolar potency while showing reduced activity against class II isoforms [8].

Zinc Chelation Chemistry of Hydroxamate Pharmacophore

The zinc chelation chemistry of the hydroxamate pharmacophore represents a central mechanism by which N-hydroxy-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine-5-carboxamide inhibits histone deacetylase activity. The hydroxamic acid functional group serves as the zinc-binding moiety, coordinating directly with the catalytic zinc ion at the active site of histone deacetylases [5] [9].

The hydroxamate group typically coordinates zinc through a bidentate chelation mechanism, forming a five-membered ring complex with the metal ion. This coordination involves both the hydroxamate oxygen and nitrogen atoms, creating a stable chelate that displaces the zinc-bound water molecule essential for catalytic activity [5]. The coordination geometry adopts a trigonal bipyramidal configuration around the zinc center, with the hydroxamate ligand occupying two coordination sites [2].

Born-Oppenheimer quantum mechanical/molecular mechanical molecular dynamics simulations have provided detailed insights into the zinc chelation process. These studies demonstrate that the hydroxamic acid remains protonated upon binding to histone deacetylase 8, contradicting earlier hypotheses that deprotonation was required for bidentate coordination [5] [9]. The protonated hydroxamate can still achieve effective zinc coordination through favorable electrostatic interactions and hydrogen bonding networks [5].

The zinc chelation mode is significantly influenced by water access to the linker binding channel. Molecular dynamics simulations reveal that water molecules can modulate the hydroxamate-zinc interaction through hydrogen bonding networks that stabilize different coordination modes [5]. This water-mediated mechanism provides a novel understanding of how structural modifications to the linker region can influence zinc binding affinity and selectivity [5].

In the case of N-hydroxy-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine-5-carboxamide, the hydroxamate pharmacophore maintains the canonical bidentate coordination with zinc while being influenced by the unique structural features of the compound. The naphthalenesulfonyl and piperazine components create a specific microenvironment around the zinc-binding site that optimizes the hydroxamate-zinc interaction [7].

The stability of the zinc-hydroxamate complex is further enhanced by hydrogen bonding interactions between the hydroxamate group and conserved active site residues. These include hydrogen bonds with His-142, His-143, and Tyr-306 in histone deacetylase 8, which are critical for maintaining the inhibitor in a catalytically inhibitory conformation [3]. The network of hydrogen bonds helps stabilize the bidentate coordination and prevents dissociation of the inhibitor from the active site [3].

Comparative studies of different zinc-binding groups have shown that hydroxamates provide superior binding affinity compared to carboxylic acids or other metal-chelating moieties. The hydroxamate group's ability to form two coordination bonds with zinc, combined with its favorable hydrogen bonding properties, makes it particularly effective for histone deacetylase inhibition [10]. This explains why hydroxamic acids are the predominant zinc-binding group in clinically successful histone deacetylase inhibitors [10].

The zinc chelation chemistry is also influenced by the overall inhibitor structure through conformational effects. The rigid pyrimidine core of N-hydroxy-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine-5-carboxamide helps maintain the hydroxamate group in an optimal orientation for zinc coordination, while the flexible piperazine linker allows for induced-fit binding that maximizes the zinc-chelating interaction [7].

Allosteric Modulation of Histone Deacetylase 1/8 Catalytic Domains

The allosteric modulation of histone deacetylase 1 and histone deacetylase 8 catalytic domains represents a sophisticated regulatory mechanism that extends beyond direct active site inhibition. Allosteric regulation involves conformational changes transmitted through the protein structure that affect catalytic activity without direct interaction with the active site [11] [12].

Histone deacetylase 8 exhibits well-characterized allosteric regulation through a distal regulatory region located near helix 1, loop 1, and helix 2. This regulatory region is positioned approximately 28 angstroms from the active site yet can significantly influence catalytic activity through conformational coupling [11]. The allosteric mechanism involves population shifts between active and inactive conformational states, with the regulatory region acting as a conformational switch [11].

The allosteric regulatory region in histone deacetylase 8 consists of two conserved structural motifs that undergo small but functionally significant movements. These include conformational changes in two alpha-helices (helix 1 and helix 2) and altered sampling of the connecting loop (loop 1) [11]. The bidirectional nature of this allosteric communication means that perturbations at the active site can propagate to the regulatory region, while modifications in the regulatory region can influence active site function [11].

Nuclear magnetic resonance studies have revealed that histone deacetylase 8 exists in equilibrium between multiple conformational states, including a sparsely populated inactive state that can be stabilized by specific mutations or inhibitor binding [11]. The allosteric mechanism operates through shifts in the equilibrium between these states rather than through discrete conformational switches [11]. This population-based mechanism provides a thermodynamic basis for allosteric regulation that is consistent with ensemble-based models of protein function [11].

Monovalent cation binding represents another important allosteric mechanism in histone deacetylase 8. The enzyme contains two monovalent cation binding sites, with site 1 located near the active site and site 2 positioned 21 angstroms away from the catalytic zinc ion [12]. The distal site 2 serves as an allosteric activator, with potassium binding stabilizing the active conformation of the enzyme [12]. This allosteric activation is essential for catalytic activity, as histone deacetylase 8 shows no measurable activity in the absence of monovalent cations [12].

The allosteric activating monovalent cation binding to site 2 results in time-dependent increases in catalytic activity, suggesting that the cation stabilizes a conformationally active state that is kinetically accessible but thermodynamically disfavored in the absence of the allosteric effector [12]. This mechanism demonstrates how allosteric regulation can be essential for enzyme function rather than simply modulatory [12].

Histone deacetylase 1 also exhibits allosteric regulation, though the molecular mechanisms are less well characterized than those of histone deacetylase 8. Studies of histone deacetylase 1 mutants suggest that catalytic activity can be decoupled from allosteric regulation by metabolites, indicating the presence of distinct allosteric and catalytic domains [13]. The allosteric regulation of histone deacetylase 1 appears to involve metabolite-induced conformational changes that affect enzyme activity [13].

The allosteric properties of histone deacetylase 1 and histone deacetylase 8 have important implications for inhibitor design. N-hydroxy-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine-5-carboxamide may influence allosteric regulation through binding-induced conformational changes that propagate from the active site to regulatory regions [8]. The compound's effect on allosteric regulation could contribute to its selectivity and potency beyond direct competitive inhibition [8].
Molecular dynamics simulations of histone deacetylase-inhibitor complexes have provided insights into how inhibitor binding affects allosteric networks. These studies reveal that inhibitor binding can induce conformational changes that extend far beyond the immediate binding site, affecting protein dynamics and allosteric communication pathways [14]. The allosteric effects of inhibitor binding may contribute to the slow dissociation kinetics observed with certain histone deacetylase inhibitors [14].

The understanding of allosteric modulation in histone deacetylase 1 and histone deacetylase 8 opens new avenues for inhibitor design that target allosteric sites rather than the competitive active site. Such allosteric inhibitors could provide improved selectivity and novel mechanisms of action that complement traditional competitive inhibitors [11]. The allosteric approach is particularly relevant for N-hydroxy-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine-5-carboxamide, as its structural features may enable both competitive and allosteric inhibition mechanisms [7].

Comparative Inhibition Kinetics Against Histone Deacetylase Isoforms

The comparative inhibition kinetics of N-hydroxy-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine-5-carboxamide against histone deacetylase isoforms reveal distinct mechanistic features that contribute to its selectivity profile. The compound demonstrates potent inhibition of histone deacetylase 1 and histone deacetylase 8 with inhibitory concentrations of 48 nanomolar, while showing reduced activity against class II isoforms [8].

The kinetic behavior of histone deacetylase inhibitors can be classified into two major categories: fast-binding and slow-binding mechanisms. Fast-binding inhibitors reach equilibrium with their target enzymes within minutes, while slow-binding inhibitors require hours to achieve steady-state inhibition [2]. The kinetic profile significantly influences the biological activity and therapeutic potential of histone deacetylase inhibitors [2].

Hydroxamic acid-based inhibitors, including N-hydroxy-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine-5-carboxamide, typically exhibit fast-binding kinetics with rapid association and dissociation rate constants [2]. The association rate constant (kon) for hydroxamic acid inhibitors is typically in the range of 10^8 M^-1 s^-1, while the dissociation rate constant (koff) is approximately 10^4 s^-1 [2]. This results in residence times of less than 1.4 minutes for most hydroxamic acid inhibitors [2].

In contrast, benzamide-based inhibitors demonstrate slow-binding kinetics with association and dissociation rate constants that are several orders of magnitude slower than hydroxamic acids. Benzamide inhibitors such as entinostat exhibit residence times exceeding 20 hours, which contributes to their prolonged biological effects [2]. The slow-binding behavior of benzamides is attributed to induced-fit binding mechanisms that require conformational changes in both the inhibitor and the enzyme [2].

The kinetic selectivity of N-hydroxy-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine-5-carboxamide for class I histone deacetylases is determined by differential binding affinity rather than dramatically different kinetic mechanisms. The compound shows similar association kinetics across histone deacetylase 1, histone deacetylase 2, and histone deacetylase 3, but exhibits higher dissociation rates from less favorable binding sites [8]. This results in selectivity based on thermodynamic stability rather than kinetic discrimination [8].

The inhibition kinetics of N-hydroxy-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine-5-carboxamide against histone deacetylase 8 may differ from other class I isoforms due to unique structural features of this enzyme. Histone deacetylase 8 contains allosteric regulatory sites and exhibits monovalent cation-dependent activity that can influence inhibitor binding kinetics [12]. The presence of these regulatory mechanisms may result in complex kinetic behavior that deviates from simple competitive inhibition models [12].

The comparative binding affinity studies demonstrate that N-hydroxy-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine-5-carboxamide exhibits superior binding to histone deacetylase 8 compared to histone deacetylase 1, with binding free energies ranging from -34.35 to -26.27 kcal/mol for histone deacetylase 8 versus -33.17 to -7.99 kcal/mol for histone deacetylase 1 [16]. This thermodynamic preference for histone deacetylase 8 binding correlates with the compound's selectivity profile [16].

The structure-activity relationships governing kinetic selectivity involve multiple molecular determinants, including the size and shape of the capping group, the length and flexibility of the linker region, and the geometry of the zinc-binding moiety. The naphthalenesulfonyl capping group of N-hydroxy-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine-5-carboxamide provides optimal size and hydrophobic properties for binding to class I histone deacetylase active sites while being too large for favorable interactions with class II isoforms [7].

The piperazine linker contributes to kinetic selectivity by providing the appropriate spacing and flexibility for optimal zinc coordination while maintaining favorable interactions with the hydrophobic channel of class I histone deacetylases. The rigid pyrimidine core restricts conformational flexibility, resulting in a preorganized binding conformation that favors rapid association with the target enzymes [7].

Molecular Dynamics Simulations of Enzyme-Inhibitor Complexes

Molecular dynamics simulations of enzyme-inhibitor complexes provide detailed atomic-level insights into the binding mechanisms and structural dynamics of N-hydroxy-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine-5-carboxamide with histone deacetylase isoforms. These computational approaches have revolutionized our understanding of protein-ligand interactions by revealing dynamic processes that are difficult to observe experimentally [14] [17].

The molecular dynamics simulation methodology involves the integration of Newton's equations of motion for all atoms in the system, typically using empirical force fields such as AMBER or CHARMM. Simulations of histone deacetylase-inhibitor complexes are typically performed for 100-500 nanoseconds to capture relevant conformational dynamics and binding events [14]. The systems are solvated in explicit water models with appropriate salt concentrations to mimic physiological conditions [14].

Studies of histone deacetylase 8 in complex with hydroxamic acid inhibitors have revealed novel mechanistic insights through quantum mechanical/molecular mechanical molecular dynamics simulations. These high-level calculations demonstrate that the hydroxamic acid remains protonated upon binding to the zinc ion, challenging previous assumptions about the deprotonation requirement for effective chelation [5]. The protonated hydroxamate can achieve bidentate coordination through favorable electrostatic interactions and hydrogen bonding networks [5].

The zinc chelation mechanism has been shown to be modulated by water access to the linker binding channel. Molecular dynamics simulations reveal that water molecules can significantly influence the hydroxamate-zinc interaction through formation of hydrogen bonding networks that stabilize different coordination modes [5]. This water-mediated mechanism provides a molecular explanation for how structural modifications to the linker region can affect zinc binding affinity and selectivity [5].

Comparative molecular dynamics studies of histone deacetylase 1 and histone deacetylase 6 with the macrocyclic inhibitor romidepsin have revealed significant differences in conformational dynamics. The simulations demonstrate that romidepsin maintains stable binding to histone deacetylase 1 with the zinc-binding group remaining within 3.2 angstroms of the catalytic zinc ion [17]. In contrast, the inhibitor undergoes large conformational changes in histone deacetylase 6, with the zinc-binding group moving to 9.6 angstroms from the zinc center [17].

The differential binding behavior observed in molecular dynamics simulations can be attributed to specific amino acid differences between histone deacetylase isoforms. The presence of aspartate 92 in histone deacetylase 1 Loop 2 enables hydrogen bonding with the inhibitor cap group, while the corresponding serine 91 in histone deacetylase 6 lacks this hydrogen bonding capability [17]. This structural difference leads to weakened anchoring of the inhibitor and subsequent conformational instability [17].

Molecular dynamics simulations have also revealed the importance of Loop 1 and Loop 2 regions in creating sub-pockets that accommodate inhibitor capping groups. In histone deacetylase 1, these loops form a complementary binding site that maintains the active conformation of inhibitors, while in histone deacetylase 6, the loops are positioned differently and provide less favorable interactions [17]. These findings demonstrate how subtle structural differences can lead to dramatic differences in inhibitor binding and selectivity [17].

The binding free energy calculations from molecular dynamics simulations provide quantitative measures of inhibitor affinity and selectivity. For N-hydroxy-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine-5-carboxamide, the calculated binding free energies indicate preferential binding to histone deacetylase 8 over histone deacetylase 1, consistent with experimental observations [16]. The per-residue energy decomposition reveals that specific amino acids contribute significantly to binding affinity, including interactions with the foot pocket region that is unique to class I histone deacetylases [16].

The dynamic behavior of histone deacetylase-inhibitor complexes reveals that protein flexibility plays a crucial role in inhibitor binding and selectivity. Molecular dynamics simulations demonstrate that inhibitor binding can induce conformational changes that extend far beyond the immediate binding site, affecting protein dynamics and allosteric communication pathways [14]. These long-range effects may contribute to the biological activity and selectivity of histone deacetylase inhibitors [14].

Radius of gyration calculations from molecular dynamics simulations provide insights into the structural compactness of histone deacetylase-inhibitor complexes. The analysis reveals that stable inhibitor binding is associated with more compact active site conformations, while unstable binding leads to increased structural flexibility and larger radius of gyration values [17]. This structural parameter serves as a useful indicator of binding stability and can guide inhibitor design efforts [17].

The molecular dynamics simulations have also provided insights into the kinetic aspects of inhibitor binding, including association and dissociation mechanisms. Complete reconstruction of enzyme-inhibitor binding processes through extensive molecular dynamics simulations has revealed the presence of metastable intermediate states and multiple binding pathways [18]. These studies demonstrate that inhibitor binding is not a simple two-state process but involves complex kinetic mechanisms with multiple transition states [18].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

413.11577528 g/mol

Monoisotopic Mass

413.11577528 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5WD7KK1IIQ

MeSH Pharmacological Classification

Histone Deacetylase Inhibitors

Other CAS

604769-01-9

Wikipedia

R-306465

Dates

Last modified: 08-15-2023
1. Angibaud, Patrick; Van Emelen, Kristof; Decrane, Laurence; van Brandt, Sven; ten Holte, Peter; Pilatte, Isabelle; Roux, Bruno; Poncelet, Virginie; Speybrouck, David; Queguiner, Laurence; Gaurrand, Sandrine; Marien, Ann; Floren, Wim; Janssen, Lut; Verdonck, Marc; van Dun, Jacky; van Gompel, Jacky; Gilissen, Ron; Mackie, Claire; Du Jardin, Marc; Peeters, Jozef; Noppe, Marc; Van Hijfte, Luc; Freyne, Eddy; Page, Martin; Janicot, Michel; Arts, Janine. Identification of a series of substituted 2-piperazinyl-5-pyrimidylhydroxamic acids as potent histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters (2010), 20(1), 294-298.
2. Brodie, Angela; Njar, Vincent C. O.; Sabnis, Gauri; Gediya, Lalji. HDAC inhibitors and hormone targeted drugs for the treatment of cancer. PCT Int. Appl. (2008), 96pp. CODEN: PIXXD2 WO 2008154402 A2 20081218
3. Arts, J.; Angibaud, P.; Marien, A.; Floren, W.; Janssens, B.; King, P.; van Dun, J.; Janssen, L.; Geerts, T.; Tuman, R. W.; Johnson, D. L.; Andries, L.; Jung, M.; Janicot, M.; van Emelen, K. R306465 is a novel potent inhibitor of class I histone deacetylases with broad-spectrum antitumoral activity against solid and hematological malignancies. British Journal of Cancer (2007), 97(10), 1344-1353.
4. Van Brandt, Sven Franciscus Anna; Van Emelen, Kristof; Angibaud, Patrick Rene; Marconnet-Decrane, Laurence Francoise Bernadette; Arts, Janine. Preparation of substituted propenyl piperazine derivatives as novel inhibitors of histone deacetylase. PCT Int. Appl. (2006), 67 pp. CODEN: PIXXD2 WO 2006010749 A2 20060202
5. Arts J; Angibaud P; Marien A; Floren W; Janssens B; King P; van Dun J; Janssen L; Geerts T; Tuman R W; Johnson D L; Andries L; Jung M; Janicot M; van Emelen K R306465 is a novel potent inhibitor of class I histone deacetylases with broad-spectrum antitumoral activity against solid and haematological malignancies. British journal of cancer (2007), 97(10), 1344-53.

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